molecular formula C18H18N2O2 B496057 4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether

4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether

Cat. No.: B496057
M. Wt: 294.3g/mol
InChI Key: VQDMGPUZZKXYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether is a chemical compound with the molecular formula C18H18N2O2 and a molecular weight of 294.34772 g/mol . This compound is characterized by the presence of a benzimidazole moiety linked to a phenyl butyl ether group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Carbonyl Group: The benzimidazole is then reacted with a carbonyl chloride to introduce the carbonyl group.

    Etherification: The final step involves the etherification of the phenyl group with butyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. The compound’s ether linkage may also play a role in its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-benzimidazol-1-ylcarbonyl)phenyl methyl ether
  • 4-(1H-benzimidazol-1-ylcarbonyl)phenyl ethyl ether
  • 4-(1H-benzimidazol-1-ylcarbonyl)phenyl propyl ether

Uniqueness

4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether is unique due to its specific ether linkage, which can influence its chemical reactivity and biological activity. The length of the butyl chain may affect its solubility and interaction with biological membranes, distinguishing it from similar compounds with shorter or longer alkyl chains.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3g/mol

IUPAC Name

benzimidazol-1-yl-(4-butoxyphenyl)methanone

InChI

InChI=1S/C18H18N2O2/c1-2-3-12-22-15-10-8-14(9-11-15)18(21)20-13-19-16-6-4-5-7-17(16)20/h4-11,13H,2-3,12H2,1H3

InChI Key

VQDMGPUZZKXYES-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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